molecular formula C19H16O B590802 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene CAS No. 94305-25-6

3,4-Dihydro-4-phenyl-2H-benzo[h]chromene

Cat. No.: B590802
CAS No.: 94305-25-6
M. Wt: 260.336
InChI Key: MRZWVOLRBCTKHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dihydro-4-phenyl-2H-benzo[h]chromene is a heterocyclic compound that belongs to the class of chromenes. Chromenes are bicyclic oxygen-containing heterocycles that have a benzene ring fused to a pyran ring. This particular compound has garnered attention due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-4-phenyl-2H-benzo[h]chromene undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the chromene ring into a chromanone structure.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the chromene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

Scientific Research Applications

3,4-Dihydro-4-phenyl-2H-benzo[h]chromene has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Dihydro-4-phenyl-2H-benzo[h]chromene involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit NF-κB transcriptional activity in macrophages, which is a key pathway involved in inflammation and immune response . Additionally, the compound can modulate other signaling pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dihydro-4-phenyl-2H-benzo[h]chromene stands out due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit NF-κB and other pathways makes it a promising candidate for further research and development in various fields .

Properties

IUPAC Name

4-phenyl-3,4-dihydro-2H-benzo[h]chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O/c1-2-6-14(7-3-1)16-12-13-20-19-17-9-5-4-8-15(17)10-11-18(16)19/h1-11,16H,12-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZWVOLRBCTKHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1C3=CC=CC=C3)C=CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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